molecular formula C21H19N5O B11055650 N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide

N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide

Cat. No.: B11055650
M. Wt: 357.4 g/mol
InChI Key: LXPOOABILRRUAF-UHFFFAOYSA-N
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Description

N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide is a complex organic compound that features both imidazole and quinoxaline moieties. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the formation of the quinoxaline moiety. The final step involves coupling these two structures.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can be performed on the quinoxaline moiety using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, sulfuric acid.

Major Products

    Oxidation: Oxidized derivatives of the imidazole ring.

    Reduction: Reduced quinoxaline derivatives.

    Substitution: Nitrated aromatic compounds.

Scientific Research Applications

N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which also feature the imidazole ring.

    Quinoxaline Derivatives: Compounds such as quinoxaline-2,3-dione and quinoxaline-2-carboxylic acid.

Uniqueness

N-{4-[2-(propan-2-yl)-1H-imidazol-1-yl]phenyl}quinoxaline-2-carboxamide is unique due to its combined imidazole and quinoxaline structures, which confer a broad range of biological activities. This dual functionality is not commonly found in other similar compounds, making it a valuable molecule for research and development in various fields.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[4-(2-propan-2-ylimidazol-1-yl)phenyl]quinoxaline-2-carboxamide

InChI

InChI=1S/C21H19N5O/c1-14(2)20-22-11-12-26(20)16-9-7-15(8-10-16)24-21(27)19-13-23-17-5-3-4-6-18(17)25-19/h3-14H,1-2H3,(H,24,27)

InChI Key

LXPOOABILRRUAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC=CN1C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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